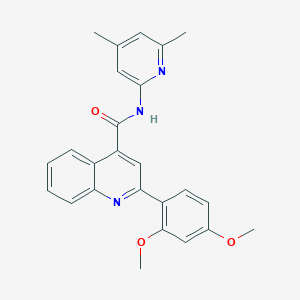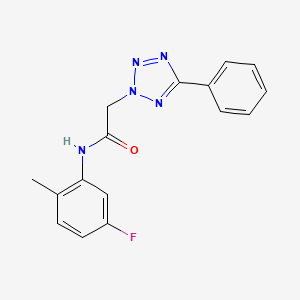
N-(4-bromo-2-chlorophenyl)-4-(butan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene structure, followed by the introduction of bromine and chlorine substituents, and finally the attachment of the sulfonamide group. Common reagents used in these reactions include bromine, chlorine, and sulfonamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential antimicrobial and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal species, as well as cancer cell lines .
Medicine
In medicine, N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE and its derivatives are being explored as potential therapeutic agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer activity may involve the disruption of cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-2-CHLOROBENZAMIDE: This compound shares a similar core structure but differs in the position and type of substituents.
N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE: This compound has a similar bromophenyl group but a different acetamide moiety.
Uniqueness
N-(4-BROMO-2-CHLOROPHENYL)-4-(BUTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H17BrClNO2S |
|---|---|
分子量 |
402.7 g/mol |
IUPAC 名称 |
N-(4-bromo-2-chlorophenyl)-4-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H17BrClNO2S/c1-3-11(2)12-4-7-14(8-5-12)22(20,21)19-16-9-6-13(17)10-15(16)18/h4-11,19H,3H2,1-2H3 |
InChI 键 |
ZDFNOELTPFMMEP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,4-dimethoxyphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930466.png)
![2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14930474.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B14930476.png)
![N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14930483.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14930498.png)

![4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930511.png)
methanone](/img/structure/B14930518.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14930524.png)
![2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14930527.png)
![4-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930536.png)
